5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine
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Overview
Description
5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine involves multiple steps, starting from the appropriate uridine derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analogue with anticancer properties.
Cytarabine: Used in the treatment of certain types of leukemia.
Gemcitabine: A nucleoside analogue used in chemotherapy.
Uniqueness
5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine is unique due to its specific chemical structure, which allows it to target a broader range of lymphoid malignancies compared to other nucleoside analogues. Its trifluoroacetyl group enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H22F3N3O7 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-2-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h3,6,10-12,14,24-26H,4-5,7H2,1-2H3,(H,21,27,29)/t10-,11?,12+,14-/m1/s1 |
InChI Key |
IHFSIRHEIKSDFI-VFJKSUPXSA-N |
Isomeric SMILES |
CC(=CCN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F)C |
Canonical SMILES |
CC(=CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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